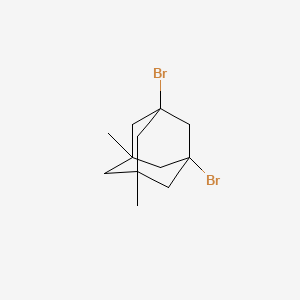

1,3-Dibromo-5,7-dimethyladamantane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5,7-dimethyladamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWKEBIXYLMOKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)Br)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis Methodologies for 1,3 Dibromo 5,7 Dimethyladamantane

Direct Bromination Routes

Direct bromination of the adamantane (B196018) core remains the most common approach for synthesizing brominated derivatives. This method relies on the selective C-H activation at the tertiary bridgehead carbons, which form the most stable carbocation intermediates. researchgate.net The reactivity of each bridgehead position is, however, influenced by the substituents already present on the cage. researchgate.net

Bromination of Substituted Adamantanes (e.g., 1,3-dimethyl-5-adamantanol)

The synthesis of 1,3-dibromo-5,7-dimethyladamantane can be envisioned from appropriately substituted adamantane precursors, such as those containing a hydroxyl group. While direct bromination of 1,3-dimethyladamantane (B135411) is more common, the conversion of a hydroxyl group to a bromide is a fundamental transformation. For instance, adamantanol (1-AdOH) can undergo a slow exchange reaction with bromine to produce 1-bromoadamantane (B121549) (1-AdBr). rsc.org This principle extends to substituted derivatives. The synthesis of 3,5-dimethyladamantan-1-ol has been achieved with a 79% yield through the reaction of 1,3-dimethyladamantane with bromotrichloromethane (B165885) and water, catalyzed by manganese complexes. researchgate.net This hydroxylated intermediate could subsequently be converted to a bromo derivative, representing a potential two-step pathway to a monobrominated precursor, which could then be subjected to a second bromination.

Two-Stage Bromination Protocols for 1,3-Dimethyladamantane

The direct conversion of 1,3-dimethyladamantane to this compound often involves a carefully controlled, multi-stage protocol. These processes are typically performed in a single pot but involve distinct operational stages to manage reactivity and maximize yield.

A representative protocol involves charging the reactor with 1,3-dimethyladamantane, followed by the slow, drop-wise addition of bromine. google.com This addition is crucial for controlling the exothermicity of the reaction. google.com After the addition is complete, the reaction mixture is maintained at a specific temperature for an extended period to ensure the reaction proceeds to completion. Following the reaction phase, a distillation step is often employed to remove excess bromine before the product is isolated and purified through extraction and washing steps. google.com

| Stage | Step | Reagents/Conditions | Purpose |

|---|---|---|---|

| Reaction Stage | 1. Charge Reactant | 1,3-dimethyl adamantane (100 g), HBr in AcOH (1 ml) | Prepare initial reaction mixture |

| 2. Heat and Add Bromine | Heat to 50-55°C; Add Bromine (124.7 ml) drop-wise | Initiate and control exothermic reaction | |

| 3. Maintain Reaction | Hold at 50-55°C for 12 hours | Drive reaction to completion | |

| Workup Stage | 4. Remove Excess Bromine | Atmospheric distillation up to 85°C | Remove unreacted bromine |

| 5. Quench and Extract | Cool to 25-30°C; Add MDC and 5% sodium hydrosulfite solution | Neutralize remaining bromine and extract product | |

| 6. Wash and Isolate | Separate organic layer, wash with water, distill solvent | Purify the final product |

Catalytic Systems in Bromination Reactions (e.g., BBr₃, AlBr₃)

The introduction of multiple bromine atoms onto the adamantane skeleton generally requires harsher conditions and the use of catalysts, as each subsequent bromination becomes more difficult. researchgate.net Lewis acids are effective catalysts for these electrophilic substitution reactions. wikipedia.org They function by polarizing the bromine molecule, enhancing its electrophilicity and facilitating the attack on the adamantane C-H bond.

Commonly used catalysts include aluminum halides (like AlCl₃ or AlBr₃) and boron tribromide (BBr₃). wikipedia.orgrsc.org For example, a high-yield synthesis of 1-bromo-3,5-dimethyladamantane (B142378) (a precursor to the target dibromo compound) was achieved using anhydrous aluminum trichloride (B1173362) as a catalyst in 1,2-dichloroethane, affording a 92% yield. chemicalbook.com For the synthesis of 1,3-dibromoadamantane (B19736) from adamantane, a highly effective catalyst system was found to be a combination of boron tribromide and aluminum bromide, which produced the dibrominated product in high yield, whereas other catalysts often yielded only the monobrominated product. rsc.org

| Starting Material | Target Product | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 1,3-Dimethyladamantane | 1-Bromo-3,5-dimethyladamantane | Anhydrous Aluminum Trichloride (AlCl₃) | 92% | chemicalbook.com |

| Adamantane | 1,3-Dibromoadamantane | Boron Tribromide (BBr₃) – Aluminum Bromide (AlBr₃) | High Yield | rsc.org |

| Adamantane | 1,3-Dibromoadamantane | Fe powder | 92% | rsc.org |

| Adamantane | 1,3,5,7-Tetrabromoadamantane | AlCl₃ | ~80% | rsc.org |

Indirect Synthetic Pathways to Brominated Adamantane Scaffolds

Beyond the direct functionalization of a pre-existing adamantane core, indirect methods that construct the cage itself provide alternative entries to brominated derivatives. These pathways can offer unique substitution patterns that are not accessible through direct routes.

Adamantane Framework Construction Leading to Brominated Intermediates

The adamantane skeleton can be assembled from simpler bicyclic or even acyclic precursors. mdpi.com These total synthesis approaches can be designed to incorporate functional groups, including halogens, during the ring-forming steps. One such strategy involves the Michael addition of an enamine to an acrylate (B77674) derivative bearing a bromine atom. mdpi.com For example, the reaction of an enamine with ethyl 2-(bromoethyl)acrylate can initiate a cascade of reactions, including cyclization and intramolecular condensation, to build the densely substituted adamantane core. mdpi.com This method directly installs a bromoethyl group that is part of the final adamantane framework, creating a brominated intermediate as part of the cage construction process. mdpi.com Another approach involves the cyclization of bicyclo[3.3.1]nonane derivatives. The exposure of specific enol ethers of this bicyclic system to bromine can trigger an electrophilic addition and subsequent cyclization to yield halogenated adamantanes. mdpi.com

Rearrangement Reactions in the Synthesis of Functionalized Adamantanes

Carbocationic rearrangement reactions are fundamental to adamantane chemistry. researchgate.netuni-giessen.de The first practical synthesis of adamantane itself relied on a Lewis acid-promoted rearrangement of tetrahydrodicyclopentadiene, which proceeds through a complex series of 1,2-alkyl shifts and hydride transfers. nih.gov Similar rearrangement mechanisms can be harnessed to synthesize functionalized adamantanes. The Wagner-Meerwein rearrangement, a researchgate.netuni-giessen.de-alkyl shift of a carbocation, can interconvert between noradamantane and adamantane hydrocarbon cages depending on the reaction conditions. uni-giessen.de This provides a pathway to the adamantane skeleton from a contracted precursor. uni-giessen.de

Furthermore, rearrangements can occur during the functionalization of substituted adamantanes. The bromination of 2-methyladamantane (B1584094) with hot bromine, for instance, yields not only the expected bridgehead-brominated products but also rearranged tribromides. rsc.org This is proposed to occur through an ionic mechanism that involves an adamantane–protoadamantane–adamantane rearrangement, highlighting the complex interplay between substitution and skeletal isomerization in these rigid systems. rsc.org

Reaction Mechanisms and Mechanistic Investigations

Ionic and Carbocationic Pathways in Adamantane (B196018) Halogenation and Functionalization

The synthesis and functionalization of substituted adamantanes are frequently achieved through pathways involving carbocationic intermediates. rsc.orgresearchgate.net The adamantane structure is particularly adept at stabilizing a positive charge at its bridgehead (tertiary) positions. This unusual stability is attributed to hyperconjugation with the surrounding C-C and C-H bonds within the rigid cage structure. nih.gov Consequently, reactions that can generate a 1-adamantyl carbocation are highly favored. nih.gov

In the context of halogenation, the introduction of bromine atoms onto the adamantane skeleton, such as in the synthesis of 1,3-Dibromo-5,7-dimethyladamantane, often proceeds via an ionic mechanism. The reaction can be initiated by a Lewis acid or a strong protic acid, which facilitates the abstraction of a hydride ion from a tertiary C-H bond, generating the highly stable tertiary adamantyl carbocation. This carbocation then readily reacts with a bromide source to yield the brominated adamantane derivative. The presence of electron-donating methyl groups at the 5 and 7 positions further stabilizes the carbocation intermediates at the 1 and 3 positions, facilitating the dibromination process.

The functionalization of halogenated adamantanes also relies heavily on carbocationic pathways. For instance, the displacement of a bromide ion from the adamantane core can generate the corresponding carbocation, which can then be trapped by a wide range of nucleophiles to introduce new functional groups. nih.gov This process is thermodynamically driven by the formation of the stable adamantyl cation. nih.gov

Role of Radical Intermediates in Adamantane Functionalization

Alongside ionic pathways, radical intermediates play a crucial role in the functionalization of adamantane derivatives. rsc.orgresearchgate.netrsc.org Direct C-H bond functionalization can be achieved through radical-based reactions, which offer alternative routes to substituted adamantanes. rsc.org The generation of an adamantyl radical can be initiated by various methods, including the use of radical initiators or photoredox catalysis. researchgate.net

While the tertiary 1-adamantyl carbocation is exceptionally stable, the corresponding tertiary radical is destabilized because its preferred planar geometry cannot be achieved within the rigid cage structure, which prevents relaxation into a more stable pyramidal conformation. nih.gov Despite this, radical reactions are effective for C-H functionalization. A common mechanism involves hydrogen atom transfer (HAT), where a reactive radical species abstracts a hydrogen atom from a tertiary position on the adamantane core to give the 3°-adamantyl radical. rsc.orgresearchgate.net This adamantyl radical can then be intercepted by various reagents to form new C-C or C-heteroatom bonds. rsc.org For example, the PINO (phthalimide-N-oxyl) radical, generated from N-hydroxyphthalimide (NHPI), can abstract a hydrogen from adamantane, which can then be intercepted by carbon monoxide (CO) and oxygen to form carboxylic acids. nih.gov

These radical functionalization methods are valuable for accessing a diverse range of adamantane derivatives that may be difficult to synthesize through purely ionic pathways. rsc.org

Cluster Mechanisms in Non-Catalytic Halogenation Processes

Recent investigations into the non-catalytic halogenation of adamantane have revealed the operation of a "cluster mechanism." rsc.orgrsc.org This mechanism is characterized by a high kinetic order with respect to the halogenating agent, such as bromine (Br₂) or iodine monochloride (ICl). rsc.orgrsc.org The reaction rate shows a sharp decrease in the calculated energy barrier when multiple halogen molecules are involved in the transition state. rsc.org

For the bromination of adamantane, the reaction was found to be first order in adamantane but approximately seventh order in bromine. rsc.orgrsc.org This suggests that a cluster of several bromine molecules participates in the rate-limiting step. According to DFT (Density Functional Theory) calculations, the key step involves the transfer of a hydrogen atom from the adamantane to a polarized halogen cluster (X₂ₙ), forming a hydrogen halide (HX) and an ion pair, Ad⁺X₂ₙ₋₁⁻. rsc.orgrsc.org This process involves the heterolytic cleavage of the C-H bond. rsc.org

This cluster mechanism represents a distinct type of non-catalytic electrophilic substitution that becomes significant at high concentrations of the halogenating agent. rsc.org

| Reaction | Kinetic Order (Adamantane) | Kinetic Order (Halogen) | Relative Reactivity |

| Adamantane + Br₂ | 1 | ~7 | 1 |

| Adamantane + ICl | 1 | 6 | ~10⁶ times more active than Br₂ |

Skeletal Rearrangements (e.g., Grob Fragmentation, Transannular Cyclization) in Transformations of Dihaloadamantanes

The rigid framework of dihaloadamantanes can undergo skeletal rearrangements under certain reaction conditions, leading to the formation of different polycyclic structures. Two notable types of rearrangements are Grob fragmentation and transannular cyclization.

Grob Fragmentation is an elimination reaction that involves the cleavage of a C-C bond in a 1,3-diol or a related system. libretexts.org The reaction breaks an aliphatic chain into three fragments: an electrofuge (a positive ion), an unsaturated neutral fragment (an alkene), and a nucleofuge (a negative ion). wikipedia.org For the fragmentation to occur, the fragmenting C-C bond and the bond to the leaving group must be in an anti-periplanar arrangement. libretexts.org In the context of adamantane chemistry, derivatives can be designed to undergo this fragmentation, providing a method for constructing larger ring systems from the bicyclic adamantane core. libretexts.org

Transannular Cyclization is a reaction that forms a new bond across a ring. researchgate.net These reactions are facilitated by the conformational constraints of medium or large rings, which bring reactive centers into close proximity. researchgate.net In adamantane synthesis, transannular cyclization of precursors like bicyclo[3.3.1]nonane derivatives is a key step. nih.gov For instance, the exposure of certain diolefin precursors to bromine can initiate an electrophilic attack, followed by a synchronous cyclization to form the stable 1-adamantyl cation, leading to dihalo-adamantane products. nih.gov Such reactions can create several new bonds in a single, stereocontrolled step. researchgate.net

Proposed Reaction Mechanisms for Specific Derivatization Pathways

The derivatization of this compound often involves nucleophilic substitution, where the bromine atoms act as leaving groups. These reactions typically proceed through an Sₙ1-like mechanism due to the high stability of the resulting tertiary carbocation at the bridgehead positions.

A key example is the synthesis of Memantine (B1676192) (3,5-dimethyladamantan-1-amine) from the related precursor 1-bromo-3,5-dimethyladamantane (B142378). One proposed pathway involves the reaction with thiourea (B124793). rawdatalibrary.net The mechanism likely begins with the formation of the stable 1-adamantyl carbocation upon departure of the bromide ion. This carbocation is then attacked by the sulfur atom of thiourea. Subsequent hydrolysis of the resulting isothiouronium salt yields the final amine product. A similar pathway can be envisioned for the conversion of this compound to the corresponding diamine.

The synthesis of this compound itself from 1,3-dimethyladamantane (B135411) likely proceeds through a stepwise carbocationic or radical mechanism. guidechem.com In a carbocationic pathway, a Lewis acid would facilitate the formation of a tertiary carbocation at one of the bridgehead positions, which is then trapped by a bromide ion. The deactivating effect of the first bromine atom makes the second substitution more difficult, but the directing and stabilizing effect of the methyl groups favors the formation of the 1,3-disubstituted product.

Derivatization Strategies and Functional Group Interconversions from 1,3 Dibromo 5,7 Dimethyladamantane

Nucleophilic Substitution Reactions at Bridgehead Positions

The tertiary bromine atoms at the bridgehead positions of 1,3-dibromo-5,7-dimethyladamantane are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Formation of Ethynyl (B1212043) Adamantane (B196018) Derivatives

The introduction of ethynyl groups onto the adamantane core can lead to precursors for polymers with high thermal stability. While direct ethynylation of this compound is not extensively documented in readily available literature, the synthesis of 1,3-diethynyl-5,7-dimethyladamantane has been accomplished. This transformation is conceptually a nucleophilic substitution where an ethynylating agent replaces the bromine atoms. The resulting diethynyl derivative can undergo thermal polymerization to produce highly stable polymeric resins. For instance, heating 1,3-diethynyl-5,7-dimethyladamantane at temperatures ranging from 210°C to 275°C results in a clear, brown polymeric resin with a major onset of thermal degradation at 467°C in both air and helium. chemicalbook.com

Synthesis of Phenolic Adamantane Derivatives (e.g., 1,3-bis-(p-hydroxyphenyl)-5,7-dimethyladamantane)

The synthesis of phenolic adamantane derivatives, such as 1,3-bis-(p-hydroxyphenyl)-5,7-dimethyladamantane, can be achieved through Friedel-Crafts-type alkylation reactions. While specific examples starting directly from this compound are not prevalent in the literature, the general strategy involves the reaction of an adamantane electrophile with a phenol (B47542). A more common approach involves the reaction of 1,3-dehydro-5,7-dimethyladamantane with phenylacetic acid ethyl ester, which proceeds at 55-60°C to yield the corresponding adamantylated phenylacetate (B1230308) derivative. nih.govmdpi.com This suggests that the direct alkylation of phenol with this compound would likely require a Lewis acid catalyst to facilitate the reaction, though this route appears to be less common than syntheses starting from more reactive adamantane precursors like dehydroadamantanes. nih.govmdpi.com

Preparation of Adamantane Diammonium Salts

Adamantane derivatives bearing amino groups at the bridgehead positions are of significant interest in medicinal chemistry. Memantine (B1676192), or 1-amino-3,5-dimethyladamantane, is a well-known drug for the treatment of Alzheimer's disease. benthamdirect.com The synthesis of analogous diammonium salts from this compound would involve a nucleophilic substitution with an amine or an ammonia (B1221849) equivalent. While many syntheses of memantine start from 1-bromo-3,5-dimethyladamantane (B142378), the direct amination of this monobrominated compound using reagents like thiourea (B124793) in propylene (B89431) glycol has been reported to proceed with high yields. benthamdirect.com This suggests that a similar approach could be applied to this compound to afford the corresponding diamine, which can then be converted to the diammonium salt by treatment with an acid.

A common route to aminated adamantanes is the Ritter reaction, where a tertiary alcohol or halide is reacted with a nitrile in the presence of a strong acid, followed by hydrolysis of the resulting amide. For instance, 1-bromo-3,5-dimethyladamantane can be converted to N-(3,5-dimethyl-adamantan-1-yl)-acetamide via a Ritter-type reaction with acetonitrile (B52724) and sulfuric acid. google.com Applying this to the dibromo derivative would be a plausible route to the corresponding diacetamide, and subsequent hydrolysis would yield the diamine.

Transformations of Alkyl Bromide Moieties

Conversion of 1,3-Dibromomethyl Adamantane to Other Halogenated Analogs

The conversion of the bridgehead bromo groups in this compound to other halogens, such as fluorine or iodine, can be achieved through halogen exchange reactions. While specific literature on the halogen exchange of this compound is scarce, general methods for such transformations are well-established. For instance, the Finkelstein reaction, which involves the treatment of an alkyl bromide with an alkali metal iodide in a suitable solvent like acetone, is a classic method for preparing iodoalkanes. Conversely, the conversion of bromides to fluorides can be accomplished using various fluorinating agents. One such method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) in the presence of hydrogen fluoride-pyridine for the synthesis of gem-difluoro compounds from dithiane precursors, highlighting a potential route for introducing fluorine into aliphatic systems. nih.gov

Reactions Leading to 2-Oxaadamantane Derivatives

A significant transformation of 1,3-dihaloadamantanes, including this compound, is their conversion into 2-oxaadamantane derivatives. This reaction can be achieved by treating the dibromo compound with fuming nitric acid. researchgate.net The proposed mechanism involves an initial nitrolysis of a carbon-bromine bond to form a nitroxy derivative. This intermediate then undergoes skeletal rearrangements, including a Grob fragmentation and subsequent transannular cyclization, to yield the 2-oxaadamantane core. researchgate.netnih.gov

For example, the reaction of 1,3-dichloro-5,7-dimethyladamantane (B1653175) with fuming nitric acid at room temperature yields a mixture of 2-oxaadamantane products. nih.gov A similar reactivity is observed with 1,3-dibromoadamantane (B19736) derivatives. researchgate.net This method provides a pathway to previously unknown 2-oxaadamantane structures which can serve as versatile intermediates for the synthesis of more complex, biologically active molecules. researchgate.net

Table of Research Findings

| Starting Material | Reagents and Conditions | Product(s) | Research Focus | Citation |

| 1,3-Diethynyl-5,7-dimethyladamantane | Thermal polymerization (210-275°C) | Polymeric resin | High-stability polymers | chemicalbook.com |

| 1,3-Dehydro-5,7-dimethyladamantane | Phenylacetic acid ethyl ester, 55-60°C | (±)-2-(3,5-Dimethyladamantane-1-yl)-2-phenylacetic acid ethyl ester | Synthesis of urea (B33335) derivatives | nih.govmdpi.com |

| 1-Bromo-3,5-dimethyladamantane | Thiourea, propylene glycol, 80-160°C | Memantine | Synthesis of memantine | benthamdirect.com |

| 1-Bromo-3,5-dimethyladamantane | Acetonitrile, H₂SO₄ | N-(3,5-Dimethyl-adamantan-1-yl)-acetamide | Synthesis of memantine intermediate | google.com |

| 1,3-Dichloroadamantanes | Fuming nitric acid, room temperature | 2-Oxaadamantane derivatives | Synthesis of oxaadamantanes | nih.gov |

| 1,3-Dibromoadamantanes | Fuming nitric acid | 2-Oxaadamantane derivatives | Synthesis of oxaadamantanes | researchgate.net |

Site-Selective Functionalization Methodologies

The bromine atoms at the 1 and 3 positions of 5,7-dimethyladamantane are strategically located at the tertiary bridgehead carbons, which are sterically hindered yet reactive under specific conditions. This allows for site-selective functionalization, where one or both bromine atoms can be replaced with other groups.

One common approach involves nucleophilic substitution reactions. For instance, this compound can be converted to other di-substituted adamantanes. While direct substitution with strong nucleophiles can be challenging due to the steric hindrance and the stability of the adamantyl cation, Lewis acid catalysis can facilitate these transformations.

Radical functionalization also presents a powerful method for site-selective modification. Radical-based reactions can directly convert the C-H bonds of the adamantane cage to C-C bonds, allowing for the introduction of diverse functional groups. nih.gov Although this is more commonly applied to the parent adamantane, the principles can be extended to its derivatives. The stability of the bridgehead adamantyl radical makes these positions particularly susceptible to radical abstraction and subsequent functionalization.

A notable example of site-selective functionalization is the preparation of 1-bromo-3,5-dimethyladamantane from 1,3-dimethyladamantane (B135411), which proceeds via a bromination reaction. google.comchemicalbook.com This mono-brominated derivative serves as a precursor for introducing a single functional group at a specific bridgehead position.

Introduction of Diverse Functional Groups (e.g., Alkenes, Alkynes, Arenes, Carbonyls)

The versatility of this compound as a synthetic precursor is highlighted by its conversion into a variety of functionalized adamantanes.

Alkenes and Alkynes: The introduction of unsaturated moieties like alkenes and alkynes can be achieved through coupling reactions. For example, after conversion of the bromo groups to more reactive species like organolithium or Grignard reagents, these can then react with appropriate electrophiles to form C-C bonds. Radical addition reactions with alkenes such as ethylene, 1-hexene, and cyclohexene (B86901) have been reported for 1,3-dimethyladamantane, yielding alkylated products. nih.gov

Arenes: Aryl groups can be introduced at the bridgehead positions using Friedel-Crafts type reactions or palladium-catalyzed cross-coupling reactions. For instance, 1,3,5,7-tetraphenyladamantane (B96923) has been synthesized through a two-step process involving the introduction of phenyl groups onto the adamantane core. researchgate.net This methodology can be adapted for the dimethylated analogue.

Carbonyls and Carboxylic Acids: Carbonyl functionalities can be introduced through various methods. One approach involves the carbonylation of the adamantyl radical, which can be generated from the corresponding bromide. nih.gov This acyl radical can then be trapped to form carboxylic acids or their derivatives. For example, oxidative carbonylation of adamantane using a phthalimide-N-oxyl radical has been shown to produce adamantane carboxylic acids. nih.gov

A one-stage method for preparing 1-[isocyanato(phenyl)methyl]-3,5-dimethyladamantane has been described, which involves the reaction of 3,5-dimethyl-1,3-dehydroadamantane with phenylacetic acid ethyl ester, followed by hydrolysis. mdpi.com This isocyanate is a valuable precursor for synthesizing ureas and other derivatives.

Exhaustive Methylation of Bridgehead Positions in Adamantane Derivatives

A significant derivatization strategy for adamantane compounds is the exhaustive methylation of the available bridgehead positions. This process enhances the lipophilicity and modifies the steric and electronic properties of the adamantane core.

A protocol using tetramethylsilane (B1202638) (TMS) and aluminum chloride (AlCl₃) has been developed for the exhaustive methylation of adamantane derivatives. researchgate.netresearchgate.net This method has been shown to be effective in introducing multiple methyl groups in a single step, with yields ranging from 62% to 86%. researchgate.net The reaction can be scaled up, as demonstrated by the gram-scale synthesis of 1,3,5,7-tetramethyladamantane. researchgate.net

The mechanism is believed to involve the formation of a reactive methylation complex from tetramethylsilane and AlCl₃. researchgate.net This powerful methylating agent can overcome the steric hindrance at the bridgehead positions. For some adamantane substrates, this exhaustive methylation can lead to rearrangements or cleavage of existing functional groups. researchgate.net

The introduction of methyl groups at the nodal positions of adamantane, such as in this compound, can influence the physical properties of its derivatives. For example, it has been observed that the melting points of ureas derived from (±)-1-[isocyanato(phenyl)methyl]-3,5-dimethyladamantane are significantly lower than their non-methylated counterparts. mdpi.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules. DFT calculations can elucidate the electronic structure, reactivity descriptors, and spectroscopic signatures of 1,3-dibromo-5,7-dimethyladamantane.

Electronic Structure and Reactivity:

The electronic properties of adamantane (B196018) are significantly tuned by substitution. researchgate.net DFT studies on various substituted adamantanes reveal that properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are sensitive to the nature and position of substituents. mdpi.comresearchgate.net For this compound, the electron-donating methyl groups and the electron-withdrawing, yet polarizable, bromine atoms would have competing effects on the electronic structure.

It is anticipated that the methyl groups would raise the energy of the HOMO, while the bromine atoms would lower the energy of the LUMO. This combined effect would likely lead to a smaller HOMO-LUMO gap compared to unsubstituted adamantane, suggesting increased reactivity. The electrostatic potential (ESP) map, another output of DFT calculations, would likely show regions of negative potential around the bromine atoms, indicating their susceptibility to electrophilic attack, and a generally nonpolar hydrocarbon cage. mdpi.com

Spectroscopic Properties:

Time-dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra. mdpi.com For adamantane and its derivatives, TD-DFT can predict the vertical excitation energies which correspond to absorption maxima in the UV-visible spectrum. researchgate.net Halogen substitution in adamantane is known to cause a red shift (a shift to longer wavelengths) in the absorption spectrum compared to the parent molecule. researchgate.net Therefore, this compound is expected to absorb at longer wavelengths than adamantane.

Vibrational frequencies calculated by DFT can be correlated with experimental infrared (IR) and Raman spectra. These calculations can aid in the structural confirmation of the molecule by assigning specific vibrational modes to observed spectral bands.

A summary of expected trends in electronic properties based on DFT studies of related adamantanes is presented below.

| Property | Expected Trend for this compound | Basis of Prediction |

| HOMO Energy | Higher than adamantane, influenced by methyl groups | Studies on methylated adamantanes researchgate.net |

| LUMO Energy | Lower than adamantane, influenced by bromo groups | Studies on halogenated adamantanes researchgate.net |

| HOMO-LUMO Gap | Smaller than adamantane | Combined effect of methyl and bromo substituents researchgate.netmdpi.com |

| Reactivity | Higher than adamantane | Smaller HOMO-LUMO gap researchgate.net |

| UV-Vis Absorption | Red-shifted compared to adamantane | Studies on halogenated adamantanes researchgate.net |

Computational Modeling of Reaction Energetics and Transition States

Computational chemistry can provide detailed insights into the thermodynamics and kinetics of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, stationary points such as reactants, products, intermediates, and transition states can be located and their energies calculated.

For instance, the bromination of adamantane has been a subject of both experimental and theoretical investigation. wikipedia.orgrsc.org Computational studies can model the reaction pathway, including the formation of intermediates and the structure of the transition state. The bromination of adamantane is understood to proceed via an ionic mechanism, which can be computationally modeled to determine the activation energy barrier. wikipedia.org

In the case of this compound, further halogenation reactions could be modeled. DFT calculations could predict whether the next substitution would occur at another bridgehead position and how the existing substituents would influence the reaction rate and regioselectivity. The calculated reaction enthalpies and activation energies can provide a quantitative measure of the feasibility and kinetics of such reactions.

Prediction of Structural Conformations and Potential Energy Surfaces

The adamantane cage is a rigid structure, meaning that this compound has a well-defined and stable conformation. nih.gov Computational methods can be used to optimize the geometry of the molecule, providing precise bond lengths, bond angles, and dihedral angles. These optimized geometries represent the minimum energy structure on the potential energy surface.

Computational studies on the adamantane cation have revealed the complexity of its potential energy surface, including various rearrangement possibilities. researchgate.net While this compound is a neutral molecule, the study of its potential energy surface would be crucial for understanding its stability and the energetic landscape it occupies.

Investigation of Substituent Effects on Molecular and Electronic Properties

The introduction of substituents onto the adamantane scaffold dramatically alters its molecular and electronic properties. researchgate.netmdpi.com Computational studies are ideally suited to systematically investigate these effects.

Molecular Properties:

Electronic Properties:

As discussed in section 6.1, substituents have a profound impact on the electronic properties. A systematic computational study could involve comparing the electronic properties of adamantane, 1,3-dimethyladamantane (B135411), 1,3-dibromoadamantane (B19736), and this compound. This would allow for the deconvolution of the individual and combined effects of the methyl and bromo substituents. Such a study would likely show that the methyl groups primarily act as electron-donating groups through hyperconjugation, while the bromine atoms have an inductive electron-withdrawing effect but also contribute to frontier molecular orbitals through their lone pairs.

The following table summarizes the expected substituent effects on various properties based on general principles and studies on related adamantane derivatives.

| Property | Effect of Methyl Groups | Effect of Bromo Groups | Combined Effect in this compound |

| Electron Density on Cage | Increase | Decrease (inductively) | A complex interplay of inductive and resonance effects |

| HOMO Energy | Increase | Decrease | Likely an increase due to the dominance of the methyl group effect |

| LUMO Energy | Minor effect | Decrease | A significant decrease |

| Dipole Moment | Small increase | Significant increase | A notable dipole moment is expected |

| Polarizability | Increase | Significant increase | A significantly higher polarizability than adamantane |

Applications in Materials Science and Polymer Chemistry

Role as a Building Block for Advanced Materials

1,3-Dibromo-5,7-dimethyladamantane is a key intermediate in the synthesis of more complex, functionalized adamantane (B196018) derivatives. The bromine atoms at the 1 and 3 bridgehead positions are reactive sites that can be substituted to introduce other chemical groups. This strategic placement allows the dimethyladamantane cage to be used as a rigid building block for creating advanced materials. google.com For instance, it is the direct precursor to 1,3-diethynyl-5,7-dimethyladamantane, a monomer used in the production of high-performance polymers. google.com

The synthesis of this compound itself can be achieved by brominating 1,3-dimethyladamantane (B135411). sigmaaldrich.com Bromo-derivatives of adamantane are widely utilized in the production of polymers that exhibit high thermal and chemical resistance. google.com The incorporation of the bulky, stable adamantane cage into a polymer backbone enhances properties such as thermal stability, rigidity, and melting point.

Polymer Synthesis and Curing Properties from Ethynyl (B1212043) Adamantane Derivatives

A significant application of this compound is its conversion into ethynyl adamantane derivatives, which serve as monomers for polymerization. google.com The dibromo compound is reacted to replace the bromine atoms with ethynyl (-C≡CH) groups, yielding 1,3-diethynyl-5,7-dimethyladamantane. google.com

This diethynyl monomer can then be heat-cured to form a homopolymer. The curing process involves heating the monomer in a sealed environment through a series of temperature stages. This thermal treatment initiates polymerization via the ethynyl groups, leading to a highly cross-linked, rigid polymeric resin. google.com The resulting polymer demonstrates notable thermal stability, a direct consequence of the incorporated dimethyladamantane cages. In one documented example, the polymer produced from 1,3-diethynyl-5,7-dimethyladamantane exhibited a major onset of thermal degradation at 467°C in both air and helium atmospheres. google.com

Table 1: Heat Curing Profile and Thermal Properties of 1,3-Diethynyl-5,7-dimethyladamantane Polymer

| Curing Stage | Temperature | Duration | Resulting Polymer Properties |

|---|---|---|---|

| 1 | 210°C | 60 hours | \multirow{3}{*}{Clear, brown-colored polymeric resin with major thermal degradation onset at 467°C} |

| 2 | 230°C | 3 hours | |

| 3 | 275°C | 24 hours |

Data sourced from patent US5017734A. google.com

Integration into Molecular Wires and Sila-Diamondoid Structures

The adamantane cage is a foundational structure for diamondoids, which are molecular-scale building blocks. The bifunctional nature of this compound makes it a candidate for incorporation into linear, wire-like molecular structures. By replacing the bromine atoms with appropriate linking groups, the rigid adamantane core can be integrated into a larger, repeating chain.

This concept extends to sila-diamondoid structures, where silicon atoms replace some of the carbon atoms in the cage-like framework. Studies on adamantane-like molecular materials include investigations into compounds with the general formula [(RT)₄S₆], where 'T' can be a silicon (Si) atom. nih.gov These materials attract attention for their unique properties. The synthesis of such complex structures relies on functionalized precursors, and this compound represents a potential starting point for creating the necessary dimethyladamantane units that can be linked into these advanced sila-diamondoid networks. nih.gov

Development of Adamantane-based Structural Elements for Self-Assembled Molecular Crystals

The well-defined, rigid geometry of the adamantane core makes it an excellent structural element for directing the formation of highly ordered materials through self-assembly. mdpi.com Derivatives of 3,5-dimethyladamantane have been shown to form large, supramolecular structures, such as hydrogen-bonded rings and layers, in the crystalline state. researchgate.net

Research into adamantane-like molecular clusters shows that the interactions between individual molecules are highly specific. nih.gov The most energetically favorable arrangement for adamantane dimers often involves a staggered configuration of their substituent groups. nih.gov This indicates that the placement of functional groups on the adamantane cage, which can be controlled starting from precursors like this compound, is critical for guiding the assembly of the final macroscopic structure. The adamantyl moiety can serve as an efficient building block to create derivatives with specific, looser-packed crystal systems. mdpi.com

Potential Application in Optoelectronic Materials (e.g., Color Lasers)

A class of molecular materials based on adamantane-like structures has demonstrated significant potential for use in optoelectronics. nih.gov These materials can exhibit an extreme non-linear optical (NLO) response. nih.gov Notably, they have been observed to emit a broad white-light spectrum when illuminated by a continuous-wave infrared laser source. nih.gov These properties are highly dependent on the macroscopic structure of the material, which is built up from the individual cluster molecules. nih.gov

The unique optical behavior is intrinsically linked to the adamantane core. Therefore, derivatives synthesized from this compound are promising candidates for the development of new optoelectronic materials, potentially including applications in advanced lighting or color laser technology.

Catalysis and Catalyst Development

Adamantane (B196018) Derivatives in Catalyst Design and Ligand Synthesis

The utility of adamantane in catalyst development stems from a combination of its intrinsic properties: exceptional rigidity, thermal stability, and significant steric bulk. researchgate.net Unlike more flexible alkyl groups, the adamantyl moiety provides a well-defined and predictable spatial arrangement, which is crucial for creating catalyst active sites with high selectivity. Its hydrocarbon framework is also largely inert, preventing undesired side reactions at the catalyst's structural core. researchgate.net

Adamantane-based scaffolds are prominent in both organocatalysis and organometallic catalysis. researchgate.netresearchgate.net Halogenated adamantanes, including 1,3-Dibromo-5,7-dimethyladamantane, are particularly useful precursors. The bromine atoms at the bridgehead positions are effective leaving groups, enabling a variety of substitution and cross-coupling reactions to attach catalytically active groups or coordinating moieties for metal centers. researchgate.netwikipedia.org For example, these brominated derivatives can be converted into organometallic reagents (e.g., organozinc) and subsequently used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net This allows for the synthesis of a diverse array of functionalized adamantanes that can act as:

Bulky Phosphine (B1218219) Ligands: Attaching phosphine groups to the adamantane core creates ligands with large cone angles, which are instrumental in stabilizing metal centers and promoting specific reaction pathways in transition metal catalysis.

N-Heterocyclic Carbene (NHC) Ligands: The adamantyl group can be incorporated into the structure of NHC ligands. nih.gov These ligands are known for forming strong bonds with metal centers, leading to highly stable and active catalysts. The adamantane moiety can also be used to anchor these catalysts to supports. nih.gov

Organocatalysts: The adamantane framework can serve as the backbone for various organocatalysts, where its steric presence influences the enantioselectivity or regioselectivity of a reaction. researchgate.net

The ease of functionalization, combined with its low cost and ready availability, makes adamantane an ideal platform for catalyst design. researchgate.net

Functionalized Adamantanes as Components in Novel Catalytic Systems

The incorporation of functionalized adamantanes has led to the creation of innovative catalytic systems with enhanced capabilities. A prime example is the development of dual-catalyst systems for C–H bond functionalization, which has historically been a significant challenge in organic synthesis. chemrxiv.orgresearchgate.net

Recent research has highlighted a powerful system that combines photoredox catalysis with a hydrogen-atom transfer (HAT) catalyst. chemrxiv.orgnih.gov In one such system, an iridium-based photocatalyst is used in tandem with a specially designed quinuclidine-based HAT co-catalyst. nih.gov This dual system is capable of selectively activating the exceptionally strong tertiary (3°) C–H bonds of the adamantane core, allowing for their alkylation with electron-deficient alkenes. researchgate.netnih.gov This method is remarkable for its high chemoselectivity, often favoring the functionalization of strong, unactivated C–H bonds even when weaker, more electronically activated C–H bonds are present in the same molecule. chemrxiv.orgresearchgate.net

Another innovative application involves the use of adamantane-modified NHC ligands for creating recoverable and reusable catalysts. By incorporating an adamantyl group, the NHC ligand can be non-covalently immobilized onto surfaces functionalized with host molecules like cyclodextrins or cucurbiturils through host-guest interactions. nih.gov This approach combines the high efficiency and selectivity of homogeneous catalysis with the ease of separation and recycling characteristic of heterogeneous catalysis, offering a sustainable solution for industrial applications. nih.gov

The table below summarizes selected examples of functionalized adamantanes in advanced catalytic systems.

| Catalytic System Type | Adamantane Derivative's Role | Key Advantage | Reference |

|---|---|---|---|

| Dual Photoredox/HAT Catalysis | Substrate and platform for selective C-H functionalization | High chemoselectivity for strong 3° C-H bonds over weaker bonds. | chemrxiv.org, researchgate.net |

| Supramolecular Immobilized Catalysis | Adamantane-modified NHC ligand acts as a guest molecule for immobilization. | Combines homogeneous activity with heterogeneous recovery and reuse. | nih.gov |

| Transition Metal Catalysis | Precursor to bulky phosphine or NHC ligands. | Enhances catalyst stability and controls selectivity through steric hindrance. | researchgate.net, researchgate.net |

Mechanistic Insights into Adamantane-Modified Catalysis and Substrate Specificity

The adamantane cage is not just a passive scaffold; it actively influences the mechanism and outcome of catalytic reactions, particularly concerning substrate specificity and selectivity. Its rigid and bulky nature imposes significant steric constraints around the catalytic center, which can be exploited to control how substrates approach and bind.

Adamantane itself is a crucial model substrate for studying the mechanisms of C–H oxidation reactions. mdpi.com The relative reactivity of its tertiary (bridgehead) versus its secondary (methylene) C–H bonds provides a diagnostic tool for distinguishing between different reaction pathways. The regioselectivity, often expressed as the 3°/2° ratio, indicates the nature of the oxidizing species. mdpi.com

Low 3°/2° ratios (< 6): These values are indicative of a free-radical mechanism, where the reaction is less selective and proceeds based on radical stability.

High 3°/2° ratios (> 13-15): These values strongly suggest a metal-based mechanism, such as one involving a high-valent metal-oxo species, which is highly sensitive to the electron-rich nature of the tertiary C–H bonds. mdpi.com

The table below illustrates how this ratio is used to probe catalytic mechanisms.

| Observed 3°/2° Ratio | Inferred Reaction Mechanism | Typical Catalyst Type | Reference |

|---|---|---|---|

| < 6 | Free-Radical Pathway | Non-selective radical initiators | mdpi.com |

| > 13 | Metal-Based Oxidation | Heme and non-heme metal complexes (e.g., Iron, Ruthenium) | mdpi.com |

| Up to 48:1 | Highly Selective Metal-Based Oxidation | Cytochrome P450, specifically tuned metalloporphyrins | mdpi.com |

In the context of the dual photoredox/HAT systems, the adamantane structure is key to achieving unprecedented substrate specificity. The catalyst system can differentiate between C–H bonds based not just on bond dissociation energy (BDE) but on a combination of steric accessibility and electronic factors. chemrxiv.orgresearchgate.net The HAT catalyst (e.g., a quinuclidine (B89598) derivative) is designed to selectively abstract a hydrogen atom from a specific position on the adamantane core, generating an adamantyl radical. This radical then engages with the substrate in a highly controlled manner. nih.gov This catalyst-controlled approach allows for the functionalization of a strong C–H bond on the adamantane framework in the presence of a much weaker C–H bond elsewhere in the molecule, a feat that defies traditional reactivity rules. researchgate.net This reversal of innate reactivity highlights a sophisticated level of control and provides a powerful tool for late-stage functionalization in complex molecules. chemrxiv.org

Q & A

What synthetic methodologies are most effective for introducing bromine into dimethyladamantane derivatives, and how do reaction conditions influence yield?

Answer: Bromination of adamantane derivatives often involves electrophilic substitution. For example, 1-bromo-3,5-dimethyladamantane can be synthesized via thermal reaction with urea and diphenyl ether at 170°C for 4 hours, monitored by TLC . Stoichiometric ratios (e.g., 1:3 molar ratio of brominated precursor to urea) and solvent polarity (e.g., diphenyl ether’s high boiling point) are critical for regioselectivity. For nitration, fuming HNO₃ in CH₂Cl₂ at room temperature over 3 hours has been used for chlorinated analogs, suggesting analogous bromination conditions could be explored . Optimization requires adjusting reaction time, temperature, and acid strength to minimize diastereomer formation.

How can NMR and mass spectrometry resolve structural ambiguities in brominated adamantane derivatives?

Answer: Contradictions in spectral data arise from steric isomerism or overlapping signals. For brominated adamantanes, ¹H NMR coupled with 2D-COSY can differentiate axial/equatorial protons, while ¹³C NMR identifies quaternary carbons. High-resolution MS (exact mass: 243.1833 for C₁₂H₁₉Br) confirms molecular composition . Cross-validation with GC/MS, as applied to petroleum-derived adamantanes, helps distinguish regioisomers by retention indices . For trace impurities, HPLC with pharmacopeial reference standards (e.g., USP-grade 1,3,5-trimethyladamantane) provides additional specificity .

What experimental approaches assess the thermal stability of 1,3-Dibromo-5,7-dimethyladamantane under reactive conditions?

Answer: Thermal gravimetric analysis (TGA) under nitrogen/air can determine decomposition thresholds. Controlled heating experiments (e.g., 170°C for 4 hours in diphenyl ether ) paired with periodic sampling (via TLC or GC) monitor degradation byproducts. Differential scanning calorimetry (DSC) identifies phase transitions, while kinetic studies (e.g., Arrhenius plots) quantify activation energy for decomposition. Safety protocols from analogous brominated hydantoins recommend avoiding prolonged exposure to >150°C due to potential HBr release .

How does the adamantane core’s steric hindrance influence bromination regioselectivity?

Answer: The rigid adamantane framework directs electrophiles to less hindered positions. For example, 1,3-dichloro-5,7-dimethyladamantane undergoes nitration at the 5-position due to methyl group deactivation . In bromination, bulky substituents (e.g., methyl at C5/C7) may favor C1/C3 substitution, but competing pathways require DFT calculations to map transition states. Experimental validation involves synthesizing derivatives (e.g., 1-ethyl-3,5-dimethyladamantane ) and comparing reaction rates via kinetic studies.

What strategies mitigate diastereomer formation during bromination of dimethyladamantanes?

Answer: Diastereomers arise from axial/equatorial bromine placement. Chiral chromatography (e.g., using cellulose-based columns) or recrystallization in polar solvents (e.g., methanol/water) can separate isomers. Reaction optimization includes using sterically hindered bases (e.g., DBU) to control intermediate geometry or low-temperature bromination (-20°C) to limit kinetic byproducts. Isotopic labeling (e.g., deuterated methylamine ) aids in tracking stereochemical outcomes via ²H NMR.

How can researchers validate the purity of this compound for pharmaceutical applications?

Answer: Purity validation requires multi-technique analysis:

- HPLC : Compare retention times against USP reference standards (e.g., Memantine-related compounds ).

- Elemental Analysis : Match experimental C/H/Br ratios to theoretical values (e.g., C: 59.27%, Br: 32.86% ).

- Limit Tests : Use ICP-MS to quantify heavy metals and residual solvents per ICH guidelines.

What role do adamantane derivatives play in studying indoor surface-organic interactions?

Answer: Adamantanes’ volatility and stability make them probes for surface adsorption studies. Techniques like microspectroscopic imaging and temperature-programmed desorption (TPD) quantify adsorption coefficients on materials like drywall or polymers . Controlled experiments under varying humidity and oxidant levels (e.g., ozone) reveal degradation pathways relevant to indoor air quality.

How can isotopic labeling elucidate metabolic pathways of brominated adamantane analogs?

Answer: Deuterium or ¹³C labeling at methyl groups (e.g., using CH₃ND₂·DCl ) enables tracking via LC-MS/MS in in vitro assays. For in vivo studies, ¹⁹F-labeled analogs (if synthesized) provide non-radioactive alternatives. Metabolic stability is assessed by incubating labeled compounds with liver microsomes and analyzing metabolites using high-resolution orbitrap MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.